Cas no 186315-40-2 (LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE)
LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE Chemical and Physical Properties
Names and Identifiers
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- LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE
- N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
- GAL1-B-3[FUC1-A-4]GLCNAC1-B-O-ME
- METHYL 2-ACETAMIDO-2-DEOXY-4-O-(A-L-FUCOPYRANOSYL)-3-O-(BETA-D- GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSIDE
- Methyl 2-AcetaMido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D- galactopyranosyl)-b-D-glucopyranoside, Gal1-b-3[Fuc1-α-4]GlcNAc1-b-O-Me
- Methyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D- galactopyranosyl)-β-D-glucopyranoside, Gal1-β-3[Fuc1-α-4]GlcNAc1-β-O-Me
- Methyl 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-3-O-(b-D- galactopyranosyl)-b-D-glucopyranoside, Gal1-b-3[Fuc1-a-4]GlcNAc1-b-O-Me
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- Inchi: 1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20-,21-/m0/s1
- InChI Key: GGCROZRVVJQWNN-PQEMEVISSA-N
- SMILES: [C@@H]1(O[C@H]2[C@H](O)[C@H]([C@@H](O)[C@@H](CO)O2)O)[C@@H](NC(=O)C)[C@@H](O[C@H](CO)[C@H]1O[C@@H]1O[C@H]([C@@H](O)[C@@H](O)[C@@H]1O)C)OC
Computed Properties
- Exact Mass: 543.21600
Experimental Properties
- Melting Point: 177-180°C dec.
- PSA: 249.81000
- LogP: -4.90720
LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L394500-500μg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 500μg |
$ 75.00 | 2023-04-15 | ||
| TRC | L394500-1mg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 1mg |
$173.00 | 2023-05-18 | ||
| TRC | L394500-2mg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 2mg |
$339.00 | 2023-05-18 | ||
| TRC | L394500-5mg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 5mg |
$810.00 | 2023-05-18 | ||
| TRC | L394500-10mg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 10mg |
$ 1317.00 | 2023-09-07 | ||
| A2B Chem LLC | AE84248-2mg |
LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE |
186315-40-2 | 2mg |
$1023.00 | 2024-04-20 | ||
| TRC | L394500-500µg |
Lewis A Trisaccharide, Methyl Glycoside |
186315-40-2 | 500µg |
$75.00 | 2023-05-18 | ||
| Biosynth | OL05746-500 ug |
Lewis A trisaccharide methyl glycoside |
186315-40-2 | 500ug |
$120.70 | 2023-01-03 | ||
| Biosynth | OL05746-1000 ug |
Lewis A trisaccharide methyl glycoside |
186315-40-2 | 1mg |
$203.28 | 2023-01-03 | ||
| Biosynth | OL05746-2000 ug |
Lewis A trisaccharide methyl glycoside |
186315-40-2 | 2mg |
$381.16 | 2023-01-03 |
LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE
LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE (CAS No. 186315-40-2): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
The compound LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE, identified by the CAS number 186315-40-2, represents a fascinating glycoside derivative with significant implications in the field of chemical biology and pharmaceutical research. This trisaccharide methyl glycoside has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive investigation in both academic and industrial settings.
Structurally, LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE is characterized by its trisaccharide backbone, which is methylated at specific positions to enhance stability and bioavailability. The presence of multiple sugar units and methyl groups contributes to its complex yet intriguing chemical properties. These structural attributes not only influence its solubility and metabolic pathways but also play a crucial role in its interaction with biological targets.
In recent years, the study of glycosides has seen remarkable advancements, particularly in understanding their role in cellular communication and disease mechanisms. Research has demonstrated that trisaccharide derivatives like LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE can modulate various biological processes by acting as ligands for specific receptors or enzymes. For instance, studies have highlighted its potential in inhibiting certain enzymes associated with inflammation and oxidative stress, suggesting its therapeutic value in conditions such as arthritis and neurodegenerative diseases.
The chemical synthesis of LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE presents both challenges and opportunities. Advanced synthetic methodologies have enabled the precise construction of its glycosidic linkages, allowing researchers to tailor its properties for specific applications. Techniques such as chemoenzymatic synthesis have been particularly effective in achieving high yields and purity, facilitating further structural elucidation and functional studies.
One of the most compelling aspects of LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE is its potential as a lead compound for drug development. Its ability to interact with biological targets makes it an attractive candidate for designing novel therapeutic agents. Preclinical studies have begun to explore its efficacy in models of cancer, where it has shown promise in disrupting tumor cell proliferation and enhancing immune responses. These findings underscore the need for further clinical investigations to validate its therapeutic potential.
The pharmacokinetic profile of LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its delivery systems and maximizing therapeutic efficacy. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolic pathways and identifying key intermediates.
In addition to its pharmaceutical applications, LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE holds promise in the field of biomaterials. Its unique structural properties make it a suitable candidate for developing biodegradable polymers and hydrogels used in tissue engineering and drug delivery systems. Researchers are exploring ways to incorporate this trisaccharide derivative into scaffolds that can support cell growth and promote tissue regeneration.
The industrial production of LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE is another focus area. Scaling up its synthesis while maintaining high quality standards remains a challenge due to the complexity of its structure. However, ongoing innovations in bioreactor technology and process optimization are paving the way for more efficient and cost-effective manufacturing processes. These advancements could make this compound more accessible for both research and commercial applications.
The environmental impact of producing and using LEWIS A TRISACCHARIDE, METHYL GLYCOSIDE is also being considered. Sustainable synthetic routes that minimize waste generation and energy consumption are being developed to ensure that this compound can be produced responsibly without compromising efficacy or safety. Such efforts align with broader trends in green chemistry aimed at reducing the ecological footprint of pharmaceutical manufacturing.
In conclusion, the compound LEWISS ACAS NO186315-40-2TRISSACCHARIDEMETHYGLYCOSIDESTRONGCASNO186315-40-2> represents a remarkable example of how structural complexity can translate into biological function. Its unique properties make it a valuable tool for researchers investigating glycosylation mechanisms, developing new therapeutics, and creating innovative biomaterials. As our understanding of this compound continues to grow, so too will its potential applications across multiple scientific disciplines.
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